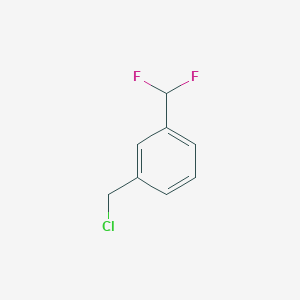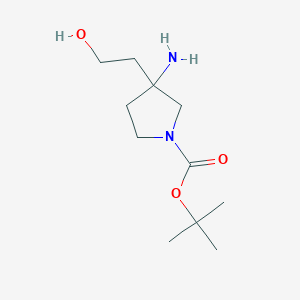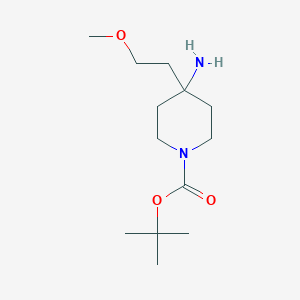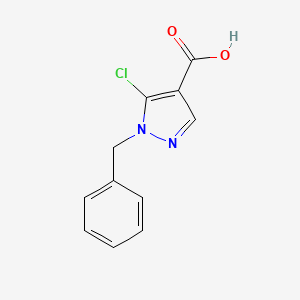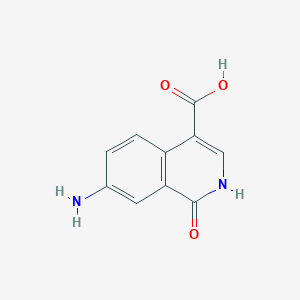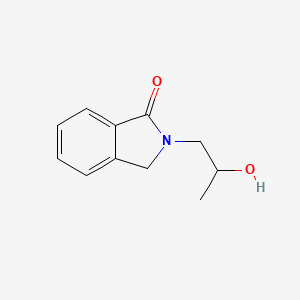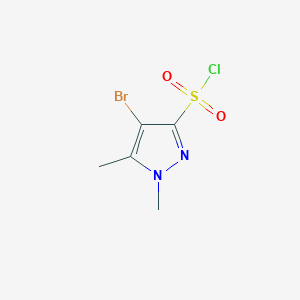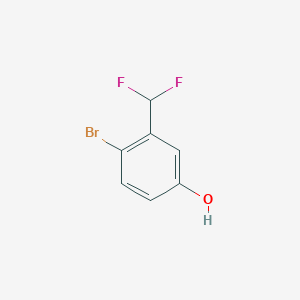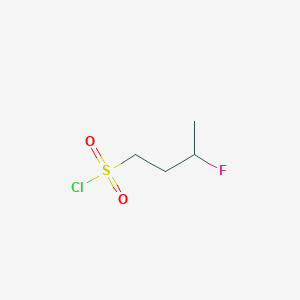![molecular formula C11H11N3 B1380492 [2,4'-Bipyridine]-4-methanamine CAS No. 1822827-83-7](/img/structure/B1380492.png)
[2,4'-Bipyridine]-4-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl rings . They are colorless solids, soluble in organic solvents and slightly soluble in water .
Synthesis Analysis
Bipyridines can be synthesized through various methods. For instance, heating pyridine to a temperature between 700°C and 800°C in a sealed tube gives bipyridine as the major condensation product .Molecular Structure Analysis
Bipyridines are planar molecules with nitrogen atoms in trans position . They can form complexes with many transition metals .Chemical Reactions Analysis
Bipyridines are known to form complexes with many transition metals . They are used as ligands in coordination chemistry .Physical and Chemical Properties Analysis
Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water . They have unique optical properties, which are of interest for analysis .科学的研究の応用
Photolabile Caging Groups for Amines
[2,4'-Bipyridine]-4-methanamine derivatives have been explored in the synthesis and characterization of ruthenium bis(bipyridine) complexes. These complexes act as photolabile protecting groups, suitable for use as biological caged compounds. Upon irradiation with visible light, they can deliver specific ligands, making them potential tools for controlled release in biological systems (Zayat, Salierno, & Etchenique, 2006).
Luminescent Probes for Hypochlorous Acid
The compound's derivatives have also been incorporated into ruthenium(II) complex-based luminescent probes for detecting hypochlorous acid in living cells. These probes exhibit a significant luminescence enhancement upon reaction, making them valuable for biological imaging and monitoring reactive species within cellular environments (Zhang et al., 2013).
Synthesis of Bichromophoric Ruthenium(II) Complexes
This compound has been used in the development of bichromophoric ruthenium(II) complexes. These complexes exhibit unique photophysical properties due to the covalent linkage of ruthenium tris(bipyridine) to aromatic species, offering insights into the dynamics of energy transfer processes, which are crucial for understanding and designing advanced photofunctional materials (Carvalho, Moreira, & Gehlen, 2003).
Electroluminescent Materials
The structural modification of this compound derivatives has led to the creation of electroluminescent materials, particularly when integrated into iridium(III) complexes. These materials exhibit multicolor phosphorescence, making them suitable for applications in electro-optical devices and sensors, including cellular imaging and intracellular nitric oxide sensing (Law et al., 2014).
Chiral Molecular Squares
Chiral molecular squares utilizing enantiopure atropisomeric bipyridine ligands derived from this compound have shown promise in enantioselective sensing. These structures, incorporating fac-Re(CO)3Cl metallocorners, demonstrate the ability to selectively interact with chiral molecules, opening pathways for the development of novel chiral sensors and functional materials (Lee & Lin, 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2-pyridin-4-ylpyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1-7H,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVUSCTZMGIPKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)
![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)
